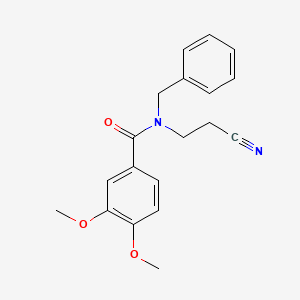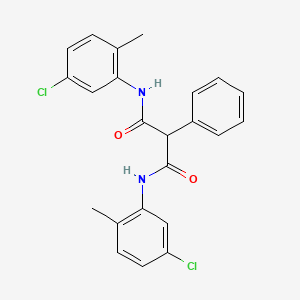
1,1'-(2-butene-1,4-diyl)dipiperidine
Descripción general
Descripción
1,1'-(2-butene-1,4-diyl)dipiperidine, also known as BDP, is a chemical compound that belongs to the class of piperidine derivatives. BDP has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
1,1'-(2-butene-1,4-diyl)dipiperidine exerts its pharmacological effects by binding to sigma-1 receptors and modulating their activity. Sigma-1 receptors are located in various regions of the brain and are involved in the regulation of neuronal excitability, synaptic transmission, and plasticity. 1,1'-(2-butene-1,4-diyl)dipiperidine has been shown to enhance the activity of sigma-1 receptors, leading to the modulation of various cellular processes, including calcium signaling, protein phosphorylation, and gene expression.
Biochemical and Physiological Effects
1,1'-(2-butene-1,4-diyl)dipiperidine has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the induction of neuronal plasticity. 1,1'-(2-butene-1,4-diyl)dipiperidine has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-(2-butene-1,4-diyl)dipiperidine has several advantages for lab experiments, including its high affinity for sigma-1 receptors, its ability to modulate neuronal activity, and its neuroprotective effects. However, 1,1'-(2-butene-1,4-diyl)dipiperidine also has some limitations, such as its potential toxicity at high concentrations and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several future directions for the research on 1,1'-(2-butene-1,4-diyl)dipiperidine. One potential direction is the development of 1,1'-(2-butene-1,4-diyl)dipiperidine-based drugs for the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the investigation of the molecular mechanisms underlying 1,1'-(2-butene-1,4-diyl)dipiperidine's pharmacological effects, including the identification of its binding sites on sigma-1 receptors and its downstream signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of 1,1'-(2-butene-1,4-diyl)dipiperidine in vivo, as well as its potential interactions with other drugs and compounds.
Aplicaciones Científicas De Investigación
1,1'-(2-butene-1,4-diyl)dipiperidine has been studied for its potential applications in various scientific research fields, such as neuroscience, pharmacology, and medicinal chemistry. 1,1'-(2-butene-1,4-diyl)dipiperidine has been found to have a high affinity for sigma-1 receptors, which are involved in the regulation of various cellular processes, including ion channels, neurotransmitter release, and intracellular signaling pathways. 1,1'-(2-butene-1,4-diyl)dipiperidine has also been shown to modulate the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons.
Propiedades
IUPAC Name |
1-[(E)-4-piperidin-1-ylbut-2-enyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h7-8H,1-6,9-14H2/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMZNKPVYRGGPT-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=CCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C/C=C/CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903236 | |
| Record name | NoName_3865 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-4-(Piperidin-1-YL)but-2-EN-1-YL]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4855971.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4855981.png)
![4-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}morpholine](/img/structure/B4855995.png)



![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4856024.png)

![N-(4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B4856036.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4856039.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4856045.png)
![2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-7-(1,5-dimethyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856048.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4856049.png)